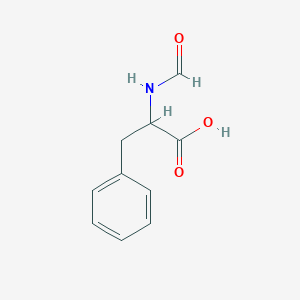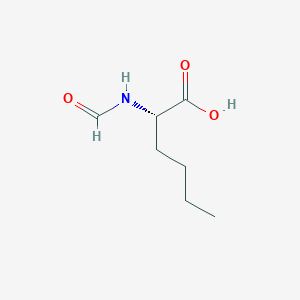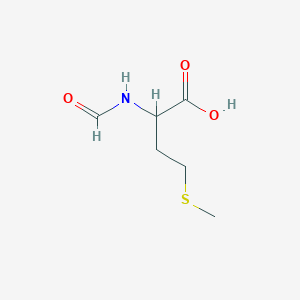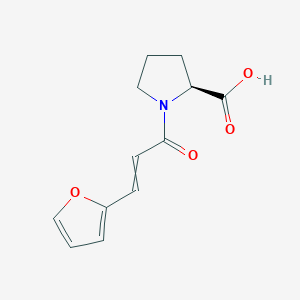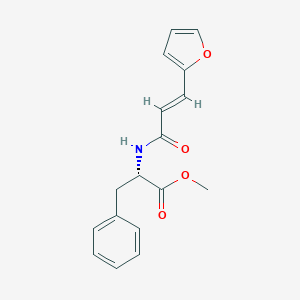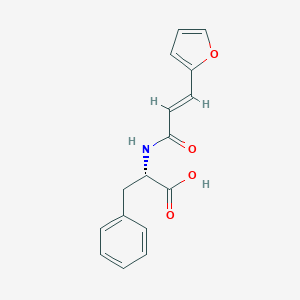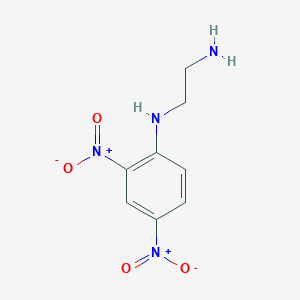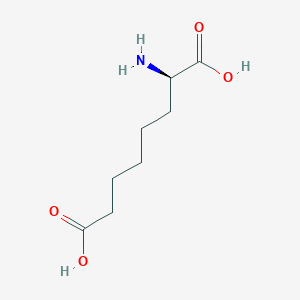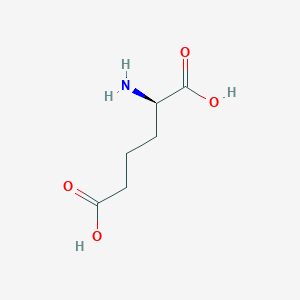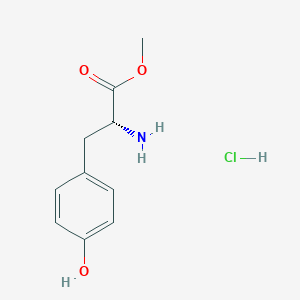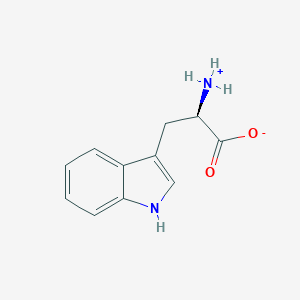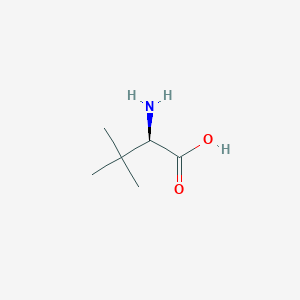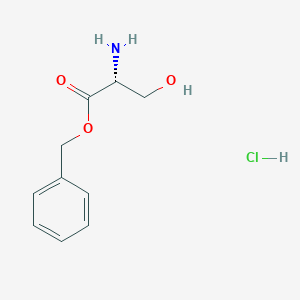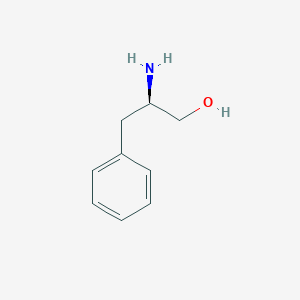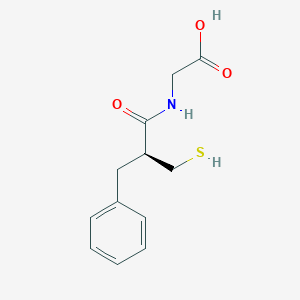
硫代奥法尼
描述
Thiorphan is a potent inhibitor of membrane metalloendopeptidase, also known as enkephalinase. This compound is the active metabolite of racecadotril, an antidiarrheal medication. Thiorphan prevents the degradation of endogenous enkephalins by inhibiting enkephalinase, thereby potentiating morphine-induced analgesia and attenuating naloxone-precipitated withdrawal symptoms .
科学研究应用
作用机制
硫代奥芬通过抑制中性内肽酶 (脑啡肽酶) 来发挥作用。这种抑制阻止了内源性脑啡肽的降解,导致这些肽的水平升高。脑啡肽与阿片受体结合,产生镇痛作用。 硫代奥芬还会增加其他肽(如心房利钠肽)的水平,这些肽可能具有心血管作用 .
类似化合物:
雷沙多特瑞: 硫代奥芬的母体化合物,用作抗腹泻药物。
卡托普利: 另一种含硫醇的化合物,用作血管紧张素转换酶抑制剂。
硫普罗宁: 用于治疗胱氨酸尿症的含硫醇药物
硫代奥芬的独特性: 硫代奥芬的独特之处在于它对脑啡肽酶的特异性抑制,使其在调节疼痛和成瘾途径方面特别有效。 与卡托普利和硫普罗宁不同,硫代奥芬不会显着影响血管紧张素转换酶或其他酶,使其在作用上更加选择性 .
生化分析
Biochemical Properties
Thiorphan interacts with the enzyme neprilysin, inhibiting its activity . Neprilysin is involved in the degradation of biologically active peptides, and by inhibiting this enzyme, Thiorphan can elevate the levels of these peptides in the body .
Cellular Effects
Thiorphan has been shown to have significant effects on cellular processes. For example, it has been used in research to study its effects on pain perception, opioid receptor binding, and the modulation of analgesic pathways .
Molecular Mechanism
The molecular mechanism of Thiorphan involves its binding to and inhibition of the enzyme neprilysin . This prevents the breakdown of biologically active peptides, leading to elevated levels of these peptides in the body .
Metabolic Pathways
Thiorphan’s involvement in metabolic pathways is primarily through its interaction with the enzyme neprilysin . By inhibiting this enzyme, Thiorphan can affect the metabolism of biologically active peptides .
准备方法
合成路线和反应条件: 硫代奥芬可以通过多种方法合成。一种常见的合成路线包括在偶联剂(如二环己基碳二亚胺 (DCC))存在下,2-苄基-3-硫代丙酸与甘氨酸反应。该反应通常在二氯甲烷等有机溶剂中于室温下进行。 然后通过重结晶或色谱法纯化产物 .
工业生产方法: 硫代奥芬的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常涉及用于精确控制反应条件的自动化系统。 在工业环境中,通常使用高效液相色谱 (HPLC) 来纯化硫代奥芬 .
化学反应分析
反应类型: 硫代奥芬会发生各种化学反应,包括:
氧化: 硫代奥芬可以氧化形成二硫键,这会影响其活性。
还原: 硫代奥芬的还原会导致硫醇基团的形成,这些基团对其抑制活性至关重要。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂,在温和条件下。
还原: 还原剂,如二硫苏糖醇 (DTT) 或硼氢化钠。
主要产品:
氧化: 二硫化物衍生物。
还原: 含硫醇的化合物。
取代: 各种取代的硫代奥芬衍生物
相似化合物的比较
Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.
Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.
Uniqueness of Thiorphan: Thiorphan is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, thiorphan does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .
属性
IUPAC Name |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868412 | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76721-89-6 | |
| Record name | Thiorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-thiorphan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Thiorphan?
A1: Thiorphan acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].
Q2: How does Thiorphan interact with NEP?
A2: Thiorphan binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].
Q3: What are the downstream consequences of NEP inhibition by Thiorphan?
A3: NEP inhibition by Thiorphan leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].
Q4: How does Thiorphan's effect on enkephalin levels contribute to its analgesic activity?
A4: Thiorphan inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that Thiorphan potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].
Q5: How does Thiorphan affect the actions of bradykinin?
A5: Thiorphan, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].
Q6: What is the molecular formula and weight of Thiorphan?
A6: Thiorphan has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.
Q7: Is there any spectroscopic data available for Thiorphan?
A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize Thiorphan and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.
Q8: What is the duration of action of Thiorphan?
A8: The duration of action of Thiorphan varies depending on the administration route and dosage [, ]. Intravenously administered Thiorphan exhibits a short half-life, whereas inhaled Thiorphan demonstrates a rapid onset and short duration of action [, ].
Q9: Has Thiorphan been investigated in clinical trials?
A9: While Thiorphan itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to Thiorphan in vivo.
Q10: Are there any known instances of resistance to Thiorphan?
A10: The provided abstracts do not mention any specific mechanisms of resistance to Thiorphan.
Q11: Are there any specific drug delivery strategies being explored for Thiorphan?
A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for Thiorphan sample collection and stabilization []. This approach aims to overcome the instability of Thiorphan in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].
Q12: What analytical methods are used to quantify Thiorphan in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of Thiorphan in biological matrices [, ]. This technique allows for sensitive and specific detection of Thiorphan and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


